An In-depth Technical Guide to 4-Bromo-N-methyl-2-nitroaniline (CAS No. 53484-26-7): Synthesis, Properties, and Applications in Chemical Research
An In-depth Technical Guide to 4-Bromo-N-methyl-2-nitroaniline (CAS No. 53484-26-7): Synthesis, Properties, and Applications in Chemical Research
Abstract: This technical guide provides a comprehensive overview of 4-Bromo-N-methyl-2-nitroaniline, a key chemical intermediate in organic synthesis. With the CAS Number 53484-26-7, this compound possesses a unique molecular architecture that makes it a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic structures relevant to medicinal chemistry and materials science.[1][2][3] This document delves into its physicochemical properties, outlines a robust two-step synthesis methodology from commercially available starting materials, discusses its chemical reactivity, and explores its potential applications in drug discovery and development. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this versatile chemical building block.
Introduction
4-Bromo-N-methyl-2-nitroaniline is a substituted aromatic amine characterized by the presence of a bromine atom, a nitro group, and an N-methylated amino group on a benzene ring.[1][3] This specific arrangement of functional groups imparts a distinct reactivity profile, making it a strategic intermediate in multi-step organic syntheses. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the acidity of the N-H proton, while the bromine atom serves as a versatile handle for cross-coupling reactions or nucleophilic aromatic substitution.
This guide provides an in-depth analysis of this compound, moving beyond basic data to explain the causality behind its synthesis and potential applications, thereby providing a self-validating framework for researchers.
Physicochemical and Safety Data
A thorough understanding of a compound's properties is foundational to its effective application in research. The key data for 4-Bromo-N-methyl-2-nitroaniline are summarized below.
Properties Summary
| Property | Value | Source(s) |
| CAS Number | 53484-26-7 | [1][2] |
| Molecular Formula | C₇H₇BrN₂O₂ | [1][2] |
| Molecular Weight | 231.05 g/mol | |
| Appearance | Solid | |
| Melting Point | 97.5-98 °C | |
| Boiling Point | 316.1 ± 32.0 °C at 760 mmHg | |
| Solubility | Very slightly soluble in water (0.32 g/L at 25 °C) | [1] |
| pKa | -1.68 ± 0.25 (Predicted) | [1] |
| InChI Key | IFTUKVAJYOQKRS-UHFFFAOYSA-N | [3] |
Safety and Handling
4-Bromo-N-methyl-2-nitroaniline is classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.
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Hazard Statements (GHS): H302, H315, H319, H335
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Precautionary Statements (GHS): P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338
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Personal Protective Equipment (PPE): It is imperative to handle this compound in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4] Keep in a dark place, sealed, and ideally refrigerated between 2-8°C.
Synthesis and Manufacturing
The synthesis of 4-Bromo-N-methyl-2-nitroaniline is most effectively approached via a two-stage process: the synthesis of its precursor, 4-Bromo-2-nitroaniline, followed by a selective N-methylation. This strategy allows for high purity and control over the final product.
Stage 1: Synthesis of 4-Bromo-2-nitroaniline
The precursor can be reliably synthesized by the nitration of 4-bromoaniline. To achieve the desired regioselectivity and prevent unwanted oxidation of the amine, the amino group is first protected via acetylation.
Caption: Workflow for the synthesis of 4-Bromo-2-nitroaniline.
Detailed Protocol for Stage 1: Synthesis via Nitration of Protected 4-Bromoaniline [5]
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Part A: Acetylation of 4-Bromoaniline
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In a suitable flask, mix 4-bromoaniline (e.g., 51.6 g) with acetic anhydride (e.g., 210 ml) under vigorous stirring.
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The purpose of acetic anhydride is to act as both a reagent and a solvent, converting the nucleophilic amino group into a less reactive acetamido group. This prevents oxidation during nitration and directs the incoming nitro group to the ortho position.
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Gently warm the mixture to ~65°C for 10 minutes, then allow it to cool to room temperature over one hour. The product, 4-bromoacetanilide, will precipitate.
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Part B: Nitration of 4-Bromoacetanilide
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Cool the reaction mixture in an ice bath to maintain a temperature between 15-20°C. This temperature control is critical to prevent over-nitration and side reactions.
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Slowly add a pre-chilled nitrating mixture of concentrated nitric acid (e.g., 30 ml) and sulfuric acid dropwise over one hour. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
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After the addition is complete, pour the solution into ice water to precipitate the crude 4-bromo-2-nitroacetanilide. Collect the yellow solid by filtration.
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Part C: Hydrolysis of 4-Bromo-2-nitroacetanilide
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Transfer the filtered solid to a flask containing aqueous hydrochloric acid (e.g., 100 ml concentrated HCl in 500 ml water).
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Heat the mixture to reflux for three hours. The acidic conditions hydrolyze the amide bond, removing the acetyl protecting group and regenerating the amino group.
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Cool the reaction mixture and collect the resulting 4-bromo-2-nitroaniline by filtration. This multi-step synthesis typically yields the product with high purity.[5]
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Stage 2: N-Methylation of 4-Bromo-2-nitroaniline
The final step is the selective methylation of the secondary amine. A common and effective method involves using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a mild base.
Proposed Protocol for Stage 2: N-Methylation
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Materials: 4-Bromo-2-nitroaniline, Dimethyl Carbonate (DMC), a weak base (e.g., K₂CO₃), and a suitable solvent (e.g., DMF or Acetonitrile). Dimethyl carbonate is a greener and safer alternative to traditional methylating agents like methyl iodide or dimethyl sulfate.
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Dissolve 4-Bromo-2-nitroaniline in the chosen solvent in a reaction flask.
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Add a slight excess of the base (e.g., 1.5 equivalents of K₂CO₃). The base deprotonates the aniline nitrogen, increasing its nucleophilicity and facilitating the attack on the methylating agent.
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Add the methylating agent (e.g., Dimethyl Carbonate) and heat the reaction mixture (e.g., to 90°C).
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture, filter off the base, and remove the solvent under reduced pressure.
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Purify the crude product using column chromatography or recrystallization to obtain pure 4-Bromo-N-methyl-2-nitroaniline.
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Reactivity and Applications in Drug Development
The synthetic utility of 4-Bromo-N-methyl-2-nitroaniline stems from the reactivity of its three key functional groups. It serves as an excellent starting material for the synthesis of benzimidazole derivatives, a class of heterocyclic compounds with a broad spectrum of biological activities.[6]
The typical reaction involves two key transformations:
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Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C, or sodium dithionite).[7] This in-situ reduction creates an ortho-phenylenediamine derivative.
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Cyclization: The newly formed diamine can then undergo condensation and cyclization with various electrophiles (like aldehydes or carboxylic acids) to form the benzimidazole ring system.[6][7]
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